N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
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Overview
Description
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzylidene group, a methoxy group, and a methylphenoxy group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 4-(benzyloxy)-3-methoxybenzaldehyde and 2-(4-methylphenoxy)acetic acid hydrazide. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide: shares similarities with other hydrazide derivatives, such as:
Uniqueness
The uniqueness of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
302909-83-7 |
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Molecular Formula |
C24H24N2O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H24N2O4/c1-18-8-11-21(12-9-18)29-17-24(27)26-25-15-20-10-13-22(23(14-20)28-2)30-16-19-6-4-3-5-7-19/h3-15H,16-17H2,1-2H3,(H,26,27)/b25-15+ |
InChI Key |
RKVNZGRHBMPQFC-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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